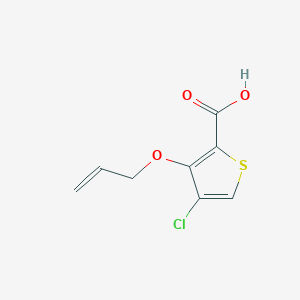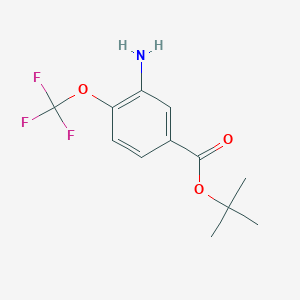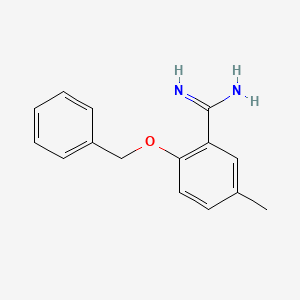
5-bromo-N-butylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-butylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 5th position and a butyl group at the nitrogen atom of the pyridine ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N-butylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-butylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-butylpyridin-3-amine N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-butylpyridin-3-amine N-oxide and de-brominated pyridine derivatives.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
5-bromo-N-butylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of inhibitors or activators of specific enzymes.
Medicine: Potential applications include the development of pharmaceutical compounds with therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and butyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the butyl group, which can affect its reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Similar but with a methyl group instead of a butyl group, leading to different chemical properties and uses.
Uniqueness
5-bromo-N-butylpyridin-3-amine is unique due to the presence of both the bromine atom and the butyl groupThe butyl group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .
Propiedades
Fórmula molecular |
C9H13BrN2 |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
5-bromo-N-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |
Clave InChI |
MPKWXVLSBVDODA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
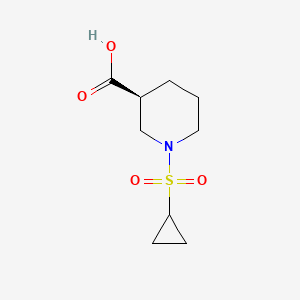
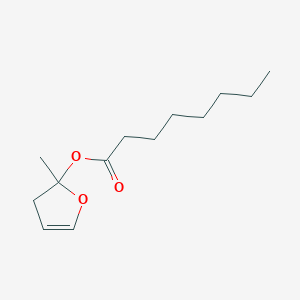

![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)

